molecular formula C14H15ClN2O4 B7570359 4-(7-Chloro-1,3-benzodioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one

4-(7-Chloro-1,3-benzodioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one

Cat. No. B7570359
M. Wt: 310.73 g/mol
InChI Key: YUUKIYQGQDDCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-Chloro-1,3-benzodioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one, also known as CERC-501, is a novel small molecule drug candidate that has been developed for the treatment of various neuropsychiatric disorders such as depression, anxiety, and substance abuse disorders. It belongs to the class of compounds known as kappa opioid receptor antagonists and has shown promising results in preclinical studies.

Mechanism of Action

4-(7-Chloro-1,3-benzodioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one acts as a selective antagonist of the kappa opioid receptor, which is known to play a key role in the regulation of mood, stress, and addiction. By blocking the activity of this receptor, 4-(7-Chloro-1,3-benzodioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one is able to modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
4-(7-Chloro-1,3-benzodioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of dopamine and serotonin in the brain, which are known to be involved in the regulation of mood and behavior. In addition, it has also been shown to reduce the release of stress hormones such as cortisol, which are known to contribute to the development of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(7-Chloro-1,3-benzodioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one is its high selectivity for the kappa opioid receptor, which reduces the risk of off-target effects. In addition, it has shown good oral bioavailability and a favorable pharmacokinetic profile in preclinical studies. However, one of the limitations of 4-(7-Chloro-1,3-benzodioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one is the lack of clinical data, which makes it difficult to assess its efficacy and safety in humans.

Future Directions

There are several potential future directions for the development of 4-(7-Chloro-1,3-benzodioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one. One possible direction is the evaluation of its efficacy in clinical trials for the treatment of various neuropsychiatric disorders such as depression, anxiety, and substance abuse disorders. In addition, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers that can be used to predict treatment response. Finally, the development of more potent and selective kappa opioid receptor antagonists based on the structure of 4-(7-Chloro-1,3-benzodioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one could lead to the discovery of novel therapeutics for the treatment of neuropsychiatric disorders.

Synthesis Methods

The synthesis of 4-(7-Chloro-1,3-benzodioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one involves several steps, starting from the commercially available 7-chloro-1,3-benzodioxole. The first step involves the protection of the hydroxyl group of the benzodioxole ring using a suitable protecting group. This is followed by the introduction of the piperazine ring through a nucleophilic substitution reaction. The final step involves the deprotection of the hydroxyl group and the carbonyl group to obtain the final product.

Scientific Research Applications

4-(7-Chloro-1,3-benzodioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one has been extensively studied in preclinical models of various neuropsychiatric disorders. It has been shown to have anxiolytic, antidepressant, and anti-addictive effects in animal models. In addition, it has also been shown to improve cognitive function and reduce stress-induced behaviors.

properties

IUPAC Name

4-(7-chloro-1,3-benzodioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-14(2)13(19)16-3-4-17(14)12(18)8-5-9(15)11-10(6-8)20-7-21-11/h5-6H,3-4,7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUKIYQGQDDCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC3=C(C(=C2)Cl)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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